3-(4-Fluorophenyl)prop-2-ynal
Description
Significance of Aryl-Substituted Alkynes and Aldehydes in Synthetic Methodologies
Aryl-substituted alkynes are fundamental components in organic synthesis, serving as precursors to a wide array of molecular architectures. numberanalytics.com The carbon-carbon triple bond offers a rich platform for chemical reactions, including additions, cycloadditions, and metal-catalyzed cross-coupling reactions. numberanalytics.commdpi.com The presence of an aryl group conjugated with the alkyne modulates its electronic properties and provides a site for further functionalization. This combination is pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com
Aldehydes are another cornerstone of synthetic organic chemistry, prized for their reactivity and versatility. numberanalytics.comnumberanalytics.com The polar carbonyl group makes aldehydes susceptible to nucleophilic attack, a characteristic that is central to many carbon-carbon bond-forming reactions. numberanalytics.combritannica.com They are key intermediates in the synthesis of alcohols, carboxylic acids, and a multitude of other functional groups. numberanalytics.com The aldehyde group is a common feature in natural products and is instrumental in the production of pharmaceuticals, fragrances, and polymers. numberanalytics.combritannica.com The reactivity of aldehydes makes them indispensable tools for assembling complex molecular frameworks. numberanalytics.commsu.edu
Contextualizing Fluoroaryl Moieties in Modern Chemical Research
The incorporation of fluorine into organic molecules, particularly into aryl rings, has become a widespread strategy in modern chemical research, especially in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com The unique properties of fluorine, such as its high electronegativity and small size, can significantly alter the physical, chemical, and biological properties of a parent compound. numberanalytics.com Introducing a fluoroaryl moiety can enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. numberanalytics.comnih.gov An estimated 20% of all pharmaceuticals contain fluorine, a testament to its importance in drug design. wikipedia.orgworktribe.com In materials science, the C-F bond contributes to properties like thermal stability and altered electronic characteristics. worktribe.com Consequently, the presence of a 4-fluorophenyl group in 3-(4-Fluorophenyl)prop-2-ynal suggests its potential utility in the development of novel bioactive compounds and functional materials. numberanalytics.com
Chemical Properties and Synthesis
While specific experimental data for this compound is not widely available, its properties can be inferred from its constituent functional groups and comparison with similar structures like 3-phenylprop-2-ynal.
Interactive Data Table: Predicted Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C9H5FO |
| Molecular Weight | 148.14 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Likely soluble in common organic solvents |
Note: These properties are predicted based on the structure and have not been experimentally verified in the cited literature.
The synthesis of 3-aryl-prop-2-ynals, including the title compound, can be achieved through several established methods. A common and effective route is the oxidation of the corresponding propargyl alcohol, 3-(4-Fluorophenyl)prop-2-yn-1-ol. organic-chemistry.orgresearchgate.netnih.gov Various oxidizing agents can be employed, with modern methods favoring catalytic systems that are more environmentally friendly, such as those using TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) in the presence of a co-oxidant. organic-chemistry.orgnih.gov
Another powerful synthetic strategy is the Sonogashira coupling reaction. rsc.orgwikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve coupling 4-fluorophenylacetylene with a suitable formylating agent or, more commonly, coupling 1-fluoro-4-iodobenzene (B1293370) with propynal or a protected equivalent. wikipedia.orglibretexts.org The mild reaction conditions of the Sonogashira coupling make it a highly utilized method in the synthesis of complex molecules. wikipedia.org
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its two primary functional groups: the alkyne and the aldehyde. The aldehyde group readily undergoes nucleophilic addition reactions. wikipedia.org For instance, it can react with organometallic reagents like Grignard reagents or organolithium compounds to form secondary alcohols. wikipedia.org It can also participate in Wittig reactions to yield alkenes and aldol (B89426) reactions to form β-hydroxy carbonyl compounds. wikipedia.org The aldehyde can be reduced to a primary alcohol or oxidized to a carboxylic acid using appropriate reagents. msu.edu
The alkyne moiety is also a hub of reactivity. It can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane. numberanalytics.com Hydration of the alkyne, typically catalyzed by mercury salts, would lead to a ketone. libretexts.org The triple bond can also participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic systems. nih.gov Furthermore, terminal alkynes can be deprotonated to form acetylides, which are potent nucleophiles for further carbon-carbon bond formation. libretexts.org
The combination of these reactive sites makes this compound a valuable precursor for the synthesis of a variety of more complex molecules, including those with potential applications in medicinal chemistry and materials science. For example, it can serve as a key intermediate in the synthesis of substituted quinolines, pyrimidines, and other heterocyclic systems which are prevalent in pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)prop-2-ynal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNQSBZDQFFZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515302 | |
| Record name | 3-(4-Fluorophenyl)prop-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74929-23-0 | |
| Record name | 3-(4-Fluorophenyl)prop-2-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 4 Fluorophenyl Prop 2 Ynal
Electrophilic and Nucleophilic Reactivity Profiles
The chemical reactivity of 3-(4-fluorophenyl)prop-2-ynal is characterized by the presence of two key functional groups: a terminal aldehyde and an internal alkyne. This unique combination allows for a diverse range of chemical transformations.
Reactivity of the Aldehyde Functionality
The aldehyde group in this compound is a primary site for nucleophilic attack. The carbonyl carbon is electrophilic and readily reacts with various nucleophiles. evitachem.com This reactivity is fundamental to many of its synthetic applications.
One notable reaction is the Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. In the context of ynals like this compound, this reaction can be catalyzed by various species, including transition metal complexes and organocatalysts, to produce propargylic alcohols. researchgate.netthieme-connect.com Specifically, the asymmetric direct Henry reaction of ynals can be catalyzed by iminophosphorane to yield optically active anti-β-nitro propargylic alcohols. thieme-connect.com These products are valuable intermediates for the synthesis of biologically active compounds. thieme-connect.com
The general scheme for the Henry reaction involving an ynal is as follows:
Step 1: A base abstracts a proton from the α-carbon of the nitroalkane, forming a nitronate anion.
Step 2: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of the ynal.
Step 3: Protonation of the resulting alkoxide yields the β-nitro alcohol product.
The reaction conditions, including the choice of catalyst and solvent, can significantly influence the stereoselectivity of the reaction, leading to either syn or anti diastereomers. researchgate.netthieme-connect.com
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne in this compound also exhibits distinct reactivity. The acetylenic proton is weakly acidic and can be removed by a strong base to form a terminal acetylide. This acetylide can then act as a nucleophile in various reactions.
Furthermore, the alkyne can undergo conjugate addition reactions. For instance, an amine-catalyzed conjugate addition of carboxylic acids to ynals can lead to the formation of enol esters. acs.org This reaction proceeds through a rearrangement and can be controlled to produce either Z or E isomers with high regio- and stereoselectivity by adjusting the reaction temperature. acs.org
Cycloaddition Reactions Involving the Alkyne Unit
The alkyne functionality of this compound is a key participant in cycloaddition reactions, providing a pathway to construct various heterocyclic systems.
[3+2] Cycloaddition Pathways and Regioselectivity
A prominent cycloaddition pathway is the [3+2] cycloaddition, which is instrumental in the synthesis of five-membered rings like pyrazoles. The reaction of 3-arylpropynals with hydrazines is a common method for synthesizing 3-substituted pyrazoles. nih.gov Since 3-arylpropynals can be sensitive to polymerization, a one-pot procedure involving the deprotection of an acetal (B89532) followed by cyclization with hydrazine (B178648) hydrate (B1144303) is often employed. nih.gov
The regioselectivity of these cycloadditions is a critical aspect. For example, the reaction of 3-arylpropynals with nitrile imines, generated in situ, leads to the formation of tetrasubstituted pyrazoles. researchgate.net The specific substitution pattern on the resulting pyrazole (B372694) ring is dictated by the electronic and steric properties of the substituents on both the ynal and the 1,3-dipole.
A general three-component synthesis of 3,5-disubstituted 1H-pyrazoles involves the condensation of an aromatic aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org This method is tolerant of a variety of functional groups. organic-chemistry.org
| Reactants | Product | Reaction Type | Ref |
| 3-Arylpropynals and Hydrazines | 3-Substituted Pyrazoles | [3+2] Cycloaddition | nih.gov |
| 3-Arylpropynals and Nitrile Imines | Tetrasubstituted Pyrazoles | [3+2] Cycloaddition | researchgate.net |
| Aromatic Aldehydes, Tosylhydrazine, and Terminal Alkynes | 3,5-Disubstituted 1H-Pyrazoles | [3+2] Cycloaddition | organic-chemistry.org |
Other Pericyclic Reactions
Beyond [3+2] cycloadditions, the alkyne moiety can participate in other pericyclic reactions. N-Heterocyclic carbene (NHC) catalysts can enable formal intramolecular [3+2] annulations of ynals that are tethered to a cyclohexadienone, resulting in complex tricyclic structures. acs.org This reaction is atom-economical and proceeds under mild conditions. acs.org
Metal-Catalyzed Transformations and Cross-Coupling Strategies
Metal catalysts play a significant role in expanding the synthetic utility of this compound. These catalysts can activate the alkyne or other parts of the molecule to facilitate various transformations.
While specific examples for this compound are not abundant in the provided search results, the reactivity of ynals, in general, suggests its potential in various metal-catalyzed reactions. For instance, Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, could be a viable strategy for further functionalization of the alkyne terminus. Given that Sonogashira couplings are conducted under basic conditions, careful optimization would be needed to avoid side reactions with the aldehyde. nih.gov
Furthermore, gold(I) catalysis is known to activate alkynes towards nucleophilic attack, enabling a range of hydrofunctionalization and cyclization reactions. tdx.cat This suggests that this compound could be a suitable substrate for gold-catalyzed intramolecular cyclizations if an appropriate nucleophile is present in the molecule, or for intermolecular reactions with various nucleophiles.
NHC-catalyzed coupling of aldehydes to alkynes has been reported to produce chromene products. acs.org This type of transformation could potentially be applied to this compound, leading to interesting fused ring systems.
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of a carbonyl group into organic molecules, and this compound is a viable substrate for such transformations. These reactions typically involve the coupling of an organic halide or triflate with a nucleophile and carbon monoxide, facilitated by a palladium catalyst. The general mechanism initiates with the oxidative addition of the palladium(0) catalyst to the organic electrophile, forming a Pd(II) complex. This is followed by the coordination and subsequent insertion of carbon monoxide to generate an acyl-palladium intermediate. The final step involves a nucleophilic attack on this intermediate, leading to the carbonylated product and regeneration of the Pd(0) catalyst. scielo.br
In the context of this compound, the aldehyde functionality can be a site for subsequent reactions, while the terminal alkyne can participate directly in carbonylation processes. For instance, palladium-catalyzed oxidative carbonylation can transform terminal alkynes into α,β-unsaturated esters or amides. mdpi.com While direct examples involving this compound are not extensively detailed in the provided results, the reactivity of similar propargyl aldehydes can be inferred.
A relevant transformation is the carbonylative transformation of vinyl iodides to carboxylic acids using formic acid as a CO source. acs.org Although not directly involving an alkyne, this illustrates a palladium-catalyzed carbonylation pathway. For example, the reaction of a vinyl iodide with formic acid in the presence of Pd(OAc)2 and a suitable ligand like Xantphos can yield the corresponding α,β-unsaturated carboxylic acid. acs.org A hypothetical adaptation of this to the alkyne of this compound could potentially lead to the formation of a propiolic acid derivative, which could then undergo further reactions.
Table 1: Representative Palladium-Catalyzed Carbonylation Reactions This table is illustrative and based on general palladium-catalyzed carbonylation principles, as direct data for this compound was not available in the search results.
| Catalyst System | Nucleophile/CO Source | Product Type | Reference |
|---|---|---|---|
| Pd(OAc)₂ / Xantphos | HCOOH | Carboxylic Acid | acs.org |
| PdI₂ / KI | ROH / CO | α,β-Unsaturated Ester | mdpi.com |
| PdCl₂(PPh₃)₂ | R₂NH / CO | α,β-Unsaturated Amide | acs.org |
Suzuki and Related Cross-Coupling for Aryl and Alkynyl Modifications
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. thieme-connect.com This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. thieme-connect.comrsc.org The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the catalyst. rsc.org
For this compound, the aryl fluoride (B91410) is generally unreactive in standard Suzuki couplings. However, modifications to the aromatic ring could be achieved if it were an aryl bromide or iodide. More pertinently, the terminal alkyne offers a handle for Sonogashira coupling, a related palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This would allow for the extension of the carbon skeleton at the alkyne terminus.
While direct Suzuki coupling on the fluorophenyl ring of this compound is challenging, the synthesis of related compounds often employs this reaction. For example, 3-(4-fluorophenyl) derivatives of quinolines have been synthesized via Suzuki cross-coupling of a chloro-iodo-quinoline precursor with 4-fluorophenylboronic acid. nih.gov This highlights the utility of the 4-fluorophenylboronic acid moiety in constructing more complex molecules.
Table 2: Key Parameters in Suzuki-Miyaura Cross-Coupling
| Component | Role | Examples | Reference |
|---|---|---|---|
| Palladium Catalyst | Facilitates the catalytic cycle | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | acs.orgacs.org |
| Organoboron Reagent | Provides the carbon nucleophile | Arylboronic acids, boronic esters | rsc.org |
| Organic Halide/Triflate | Provides the carbon electrophile | Aryl iodides, bromides, chlorides | thieme-connect.com |
| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ | thieme-connect.com |
Annulation Reactions for Heterocyclic Scaffolds
Annulation reactions are chemical transformations that form a new ring onto a pre-existing molecule. The bifunctional nature of this compound, with its electrophilic aldehyde and nucleophilic (upon deprotonation) or electrophilic (in additions) alkyne, makes it a valuable precursor for the synthesis of various heterocyclic scaffolds.
One common strategy involves the reaction of the aldehyde with a dinucleophile, followed by cyclization involving the alkyne. For instance, reaction with a hydrazine derivative could lead to pyrazoles, while reaction with a hydroxylamine (B1172632) could yield isoxazoles.
N-Heterocyclic carbene (NHC)-catalyzed annulation reactions of enals with various partners are a powerful method for constructing heterocycles. rsc.org While the direct substrate is an enal, the principles can be conceptually extended to ynals like this compound. In such reactions, the NHC adds to the aldehyde to form a Breslow intermediate, which then acts as a nucleophile. For example, the annulation of enals with 2-naphthols, catalyzed by chiral triazolium salts, has been used to synthesize enantioenriched β-arylsplitomicins. rsc.org
Furthermore, annulation reactions involving the formation of sulfur- and nitrogen-containing heterocycles are of significant interest due to the biological activities of these scaffolds. nih.govmdpi.com For example, the reaction of sulfenyl halides with alkenes leads to the formation of thiazolo[3,2-a]quinolin-10-ium salts. mdpi.com A hypothetical reaction of this compound with a suitable sulfur- and nitrogen-containing reagent could proceed via an initial reaction at the aldehyde, followed by an intramolecular cyclization involving the alkyne to furnish a novel heterocyclic system.
Table 3: Examples of Annulation Reactions for Heterocycle Synthesis This table provides examples of annulation strategies that could potentially be adapted for this compound.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Heterocyclic Product | Reference |
|---|---|---|---|---|
| Enals | 2-Naphthols | Chiral triazolium salt (NHC precursor), DBU, oxidant | Naphthopyrans | rsc.org |
| 2-Quinolinesulfenyl Halides | Alkenes | Room temperature | Thiazolo[3,2-a]quinolin-10-ium salts | mdpi.com |
| Bromoketones | Amine derivatives (e.g., 2-aminobenzimidazole) | TEA, ethanol, reflux | Annulated heterocycles | nih.gov |
Derivatization Strategies and the Generation of Novel 3 4 Fluorophenyl Prop 2 Ynal Derivatives
Functionalization of the Aldehyde Group
The aldehyde moiety in 3-(4-Fluorophenyl)prop-2-ynal is a primary site for chemical elaboration, readily undergoing condensation and reduction reactions to yield a range of functionalized derivatives.
Formation of Oxime and Imine Derivatives
The reaction of this compound with hydroxylamine (B1172632) or primary amines provides a straightforward route to the corresponding oxime and imine (Schiff base) derivatives. These reactions typically proceed under mild acidic or basic conditions, with the lone pair of the nitrogen atom attacking the electrophilic carbonyl carbon, followed by dehydration.
The formation of oximes from α,β-unsaturated aldehydes is a well-established transformation. nih.gov For instance, cinnamaldehyde (B126680) can be smoothly converted to cinnamaldehyde oxime without rearrangement of the double bond. nih.gov Similarly, the reaction of this compound with hydroxylamine hydrochloride, often in the presence of a mild base to liberate the free hydroxylamine, is expected to yield this compound oxime.
Imines are similarly accessible. Reductive amination, a process that involves the in situ formation and subsequent reduction of an imine, is a powerful method for amine synthesis. wikipedia.orgmasterorganicchemistry.com The initial step of this two-part reaction is the formation of the imine itself.
Table 1: Representative Aldehyde Functionalization Products
| Reactant | Product | Product Type |
| Hydroxylamine (NH₂OH) | 3-(4-Fluorophenyl)prop-2-yn-1-imine-1-ol | Oxime |
| Primary Amine (R-NH₂) | N-(3-(4-Fluorophenyl)prop-2-yn-1-ylidene)alkanamine | Imine (Schiff Base) |
Reductive Transformations and Related Functionalizations
The aldehyde group can be selectively reduced to a primary alcohol, or the entire molecule can be subjected to reductive amination to produce various amines. The choice of reducing agent is critical to control the reaction's outcome.
Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are capable of reducing the aldehyde to the corresponding alcohol, 3-(4-Fluorophenyl)prop-2-yn-1-ol. Current time information in Bangalore, IN. For reductive amination, a process that couples an aldehyde or ketone with an amine, milder reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed. masterorganicchemistry.com These reagents are selective for the protonated iminium ion intermediate over the starting aldehyde, allowing for a one-pot reaction. masterorganicchemistry.com Nickel-catalyzed reductive cyclizations of ynals have also been reported to produce macrocyclic allylic alcohols. nih.gov
Transformations Involving the Alkyne Functionality for Expanded Molecular Diversity
The carbon-carbon triple bond in this compound is another key site for chemical manipulation, offering pathways to a variety of products through hydration, oxidation, and nucleophilic addition reactions.
Hydration and Oxidation Products
The hydration of the alkyne in this compound, typically catalyzed by acid or mercury salts, would be expected to follow Markovnikov's rule, yielding the corresponding β-ketoaldehyde, 3-keto-3-(4-fluorophenyl)propanal. Gold-catalyzed hydration of alkynes has also emerged as a powerful method. nih.gov
Oxidation of the alkyne can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidation can cleave the triple bond. N-heterocyclic carbene (NHC) catalysis under oxidative conditions can be used to generate various annulated products from ynals. researchgate.netrsc.orgrsc.orgnih.govresearchgate.net
Nucleophilic Additions to the Triple Bond (e.g., Michael Addition for Enaminones)
The electron-withdrawing nature of the adjacent aldehyde group activates the alkyne for nucleophilic attack, such as in a Michael addition. The reaction of 3-arylpropiolaldehydes with nucleophiles can lead to a variety of adducts. ipb.pt
A pertinent example is the synthesis of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. This compound, an enaminone, is formed through the Michael addition of dimethylamine (B145610) to a propiophenone (B1677668) precursor. nih.gov The reaction of this compound with dimethylamine would be expected to proceed similarly, yielding the corresponding enamino-aldehyde. These enaminones are versatile intermediates for the synthesis of various heterocyclic compounds. nih.gov
Table 2: Synthesis of (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one nih.gov
| Starting Material | Reagent | Product | Yield |
| 4-Fluoroacetophenone | Dimethylformamide dimethyl acetal (B89532) | (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | 85% |
Design and Synthesis of Advanced Analogues with Modified Aryl or Backbone Structures
Modification of the 4-fluorophenyl ring or the propyne (B1212725) backbone allows for the generation of advanced analogues with potentially altered biological activities or physicochemical properties.
The synthesis of chalcones, which are α,β-unsaturated ketones, provides a clear example of modifying the core structure. For instance, the condensation of 4-fluorobenzaldehyde (B137897) with 1-(4-methoxyphenyl)ethanone yields 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. nih.govresearchgate.net While this example starts from a different aldehyde, it demonstrates a key synthetic strategy for modifying the aryl group.
Furthermore, the reaction of ynals with hydrazines is a common method for the synthesis of pyrazoles. nih.govorganic-chemistry.org For example, 3,3-dichloro-1-(4-fluorophenyl)prop-2-en-1-one reacts with 1,1-dimethylhydrazine (B165182) to form 5-chloro-3-(4-fluorophenyl)-1-methyl-1H-pyrazole in good yield. scispace.com This suggests that this compound could serve as a precursor for a variety of pyrazole (B372694) derivatives. Chromone-related pyrazole compounds have also been synthesized from related precursors. nih.gov
Modifications to the backbone of prop-2-ynal derivatives have been explored, for instance, through the synthesis of analogues with triazole modifications.
Table 3: Examples of Synthesized Analogues with Modified Aryl Groups
| Analogue Type | Synthetic Precursors | Key Reaction |
| Chalcone (B49325) | 4-Fluorobenzaldehyde, 1-(4-Methoxyphenyl)ethanone | Claisen-Schmidt Condensation nih.gov |
| Pyrazole | 3,3-Dichloro-1-(4-fluorophenyl)prop-2-en-1-one, 1,1-Dimethylhydrazine | Cyclocondensation scispace.com |
Structure-Reactivity Relationships in Fluorophenyl-Substituted Propargyl Systems
The chemical behavior of this compound is intrinsically linked to the electronic properties of its constituent parts: the propynal group and the para-fluorophenyl substituent. The propargyl system, characterized by a carbon-carbon triple bond adjacent to a functional group, is inherently reactive. In this specific molecule, the presence of an aldehyde group and a fluorine atom significantly modulates its reactivity profile.
The fluorine atom at the para-position of the phenyl ring exerts a strong electron-withdrawing effect through induction, which enhances the electrophilicity of the entire conjugated system. evitachem.com This increased electrophilicity makes the molecule more susceptible to attack by nucleophiles. The unique structure, featuring a linear arrangement of the phenyl ring and the propynal group, allows for participation in various chemical transformations, including nucleophilic substitutions and redox reactions. evitachem.com
Research into related fluorophenyl-substituted systems provides further insight. For instance, studies on aryl(trifluoromethyl)acetylenes in superacids have shown that these reactions proceed with high regioselectivity, leading to the formation of 1,1-diaryl-2-trifluoromethylethenes. researchgate.net This highlights the directing influence of the fluorinated substituent on the reaction mechanism. The stability of carbocation intermediates formed during these reactions is a key factor, often studied through spectroscopic and theoretical methods. researchgate.net
Furthermore, the reactivity of propargyl systems can be channeled into various synthetic routes. The propargylation of aldehydes, for example, can be achieved through photoredox catalysis, where the reaction outcome (propargyl vs. allenyl product) is influenced by steric and electronic factors of the substituents on the propargyl moiety. nih.gov In the case of this compound, the fluorophenyl group is crucial for stabilizing potential carbocationic intermediates that may form during certain reactions. acs.org This stabilization is a critical aspect of its reactivity, enabling transformations that might not be feasible with unsubstituted phenylpropynal. The interplay between the electron-withdrawing fluorine atom and the conjugated π-system of the alkyne and phenyl ring governs the regioselectivity and stereoselectivity of addition and cyclization reactions.
Development of Pyrazole and Furan (B31954) Derivatives from Related Precursors
The unique structural and electronic features of this compound make it an excellent starting material for synthesizing more complex heterocyclic compounds, particularly pyrazoles and furans, which are significant scaffolds in medicinal chemistry. nih.govmdpi.comresearchgate.netijabbr.com
Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, and their synthesis is a well-established area of organic chemistry. mdpi.com A primary and straightforward method for constructing the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.com As an α,β-alkynic aldehyde, this compound serves as a precursor to the necessary 1,3-dicarbonyl functionality.
A direct and efficient route involves the reaction of α,β-alkynic aldehydes with hydrazines. mdpi.com In this one-pot reaction, the hydrazine initially attacks the aldehyde, forming an α,β-alkynic hydrazone intermediate. This intermediate then undergoes an intramolecular cyclization to yield the pyrazole ring. mdpi.com The regioselectivity of this cyclization can be influenced by the substituents on both the alkyne and the hydrazine.
More advanced synthetic strategies have been developed to create highly functionalized pyrazoles. For example, a one-pot radical transformation of a related vinyl azide, 1-(1-azidovinyl)-4-fluorobenzene, under heterogeneous photocatalytic conditions, has been used to synthesize a complex fluorinated trisubstituted pyrazole. mdpi.com This process involves the addition of a trifluoromethyl radical, elimination of a nitrogen molecule, dimerization to an azine intermediate, and subsequent base-mediated defluorinative cyclization. mdpi.com
The table below summarizes various synthetic approaches to pyrazole derivatives from precursors structurally related to this compound.
Table 1: Synthesis of Pyrazole Derivatives from Related Precursors
| Precursor Type | Reagents & Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| α,β-Alkynic Aldehydes | Hydrazines, Phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | Not specified | mdpi.com |
| Vinyl Azides | CF₃SO₂Na, g-C₃N₄, Blue LED, Cs₂CO₃ | Fluorinated Trisubstituted Pyrazoles | 42% | mdpi.com |
| α,β-Ethylenic Ketones | Hydrazine derivatives, Copper triflate | Pyrazolines (oxidized to pyrazoles) | Not specified | mdpi.com |
| N,N-Dimethyl Enaminones | Sulfonyl hydrazines, I₂, TBHP | 4-Sulfonyl Pyrazoles | Not specified | mdpi.com |
| Terminal Alkynes | N-Isocyanoiminotriphenylphosphorane, Silver catalyst | Substituted Pyrazoles | Good | organic-chemistry.org |
Furan Derivatives
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is another privileged structure in biologically active compounds. ijabbr.com The synthesis of furan derivatives can be achieved from various precursors, including those structurally analogous to this compound.
Several synthetic strategies utilize alkynes as starting materials. For instance, polysubstituted furans can be synthesized from the reaction of propargyl alcohols and terminal alkynes. organic-chemistry.org Another approach involves the copper-mediated [3+2] oxidative cyclization of N-tosylhydrazones with alkynes to produce 2,3,5-trisubstituted furans. organic-chemistry.org
A particularly relevant method is the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes in a superacid like triflic acid (TfOH). mdpi.comnih.gov This reaction proceeds via superelectrophilic activation to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comnih.gov While the starting material is a furan itself, the reaction mechanism involving an α,β-unsaturated carbonyl system is pertinent to the reactivity of this compound.
The table below outlines methods for synthesizing furan derivatives from precursors with functionalities similar to this compound.
Table 2: Synthesis of Furan Derivatives from Related Precursors
| Precursor Type | Reagents & Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Propargyl Alcohols & Terminal Alkynes | Not specified | Polysubstituted Furans | Not specified | organic-chemistry.org |
| Silyl Enol Ethers & α-Diazoketones | Copper(II) catalyst | 2,3,5-Trisubstituted Furans | Good | organic-chemistry.org |
| Aryloxy-enynes & Aryl Halides | Palladium catalyst | 2,3,4-Trisubstituted Furans | Very Good | organic-chemistry.org |
| 3-(Furan-2-yl)propenoic acids & Arenes | Triflic Acid (TfOH) | 3-Aryl-3-(furan-2-yl)propanoic Acids | High | mdpi.comnih.gov |
| α-Diazocarbonyls & Terminal Alkynes | Co(II)-porphyrin complex | Tetrasubstituted Furans | Good | organic-chemistry.org |
These synthetic routes underscore the potential of this compound and its analogs as key building blocks in the construction of diverse and potentially bioactive heterocyclic molecules.
Advanced Spectroscopic Techniques for Structural and Electronic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would provide the initial framework for its structure. The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the acetylenic proton, and the aromatic protons of the fluorophenyl group. The coupling patterns and chemical shifts of the aromatic protons would confirm the para-substitution pattern.
2D-NMR experiments such as COSY (Correlation Spectroscopy) would establish the connectivity between the aldehydic and acetylenic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for assigning the carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the unambiguous assignment of the quaternary carbons, including the carbonyl carbon, the acetylenic carbons, and the fluorinated aromatic carbon. rsc.org The fluorine atom also allows for the use of ¹⁹F NMR, which would show a characteristic signal confirming the presence and chemical environment of the fluorine substituent. mdpi.com
Table 1: Predicted NMR Data for 3-(4-Fluorophenyl)prop-2-ynal
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~9.5 | s | Aldehydic H |
| ¹H | ~7.6-7.8 | m | Aromatic H (ortho to C≡C) |
| ¹H | ~7.1-7.3 | m | Aromatic H (ortho to F) |
| ¹³C | ~190 | s | C=O |
| ¹³C | ~165 (d, ¹JCF ≈ 250 Hz) | d | C-F |
| ¹³C | ~135 (d, ³JCF ≈ 9 Hz) | d | Aromatic C (ortho to C≡C) |
| ¹³C | ~116 (d, ²JCF ≈ 22 Hz) | d | Aromatic C (ortho to F) |
| ¹³C | ~110 (d, ⁴JCF ≈ 3 Hz) | d | Aromatic C (ipso to C≡C) |
| ¹³C | ~95 | s | Acetylenic C (α to C=O) |
| ¹³C | ~85 | s | Acetylenic C (β to C=O) |
| ¹⁹F | ~ -110 | s | Ar-F |
Note: Predicted values are based on typical ranges for similar functional groups and may vary.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational properties of molecules. researchgate.net For this compound, these methods would provide characteristic vibrational fingerprints. evitachem.com
The FT-IR spectrum is expected to exhibit strong absorption bands corresponding to the key functional groups. A sharp and intense band around 2200-2100 cm⁻¹ would be indicative of the C≡C triple bond stretching vibration. The carbonyl (C=O) stretching of the aldehyde group would appear as a strong absorption in the region of 1700-1680 cm⁻¹. The C-F stretching vibration of the fluorophenyl group typically appears as a strong band in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region. japsonline.commdpi.com
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric C≡C stretch is often strong in the Raman spectrum. Analysis of the vibrational modes, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the molecule's conformation. researchgate.netresearchgate.netacs.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C≡C Stretch | 2200-2100 | FT-IR, Raman |
| C=O Stretch (Aldehyde) | 1700-1680 | FT-IR |
| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |
| C-F Stretch | 1250-1000 | FT-IR |
| Aldehydic C-H Stretch | 2850-2800, 2750-2700 | FT-IR |
Note: These are general ranges and the exact positions can be influenced by the molecular environment.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis in Derivatization Studies
Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. semanticscholar.org For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₉H₅FO, by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. evitachem.commdpi.com The calculated monoisotopic mass of this compound is approximately 148.03 g/mol . epa.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. savemyexams.commsu.edu Upon ionization, the molecular ion of this compound would likely undergo characteristic fragmentation. Common fragmentation pathways could include the loss of the formyl radical (•CHO) to give a stable propargyl cation, or cleavage of the C-C bond between the phenyl ring and the acetylenic group. The presence of the fluorine atom would also be evident in the isotopic pattern of the fragment ions.
In derivatization studies, where this compound is chemically modified, mass spectrometry is crucial for confirming the success of the reaction and elucidating the structure of the resulting products. By comparing the mass spectra of the starting material and the derivative, the addition of specific functional groups can be verified.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment | Neutral Loss |
| 148 | [C₉H₅FO]⁺ | - |
| 119 | [C₈H₄F]⁺ | CHO |
| 95 | [C₆H₄F]⁺ | C₃HO |
Note: The relative intensities of these fragments would depend on the ionization method and energy.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself was not found in the search results, analysis of closely related compounds provides valuable insights into what could be expected. nih.govresearchgate.net
For a planar molecule like this compound, X-ray diffraction would precisely determine the geometry of the phenyl ring, the acetylenic linker, and the aldehyde group. It would reveal the extent of conjugation through the planarity of the molecule.
Furthermore, X-ray crystallography would elucidate the nature of intermolecular interactions in the crystal lattice. These interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, govern the packing of the molecules in the solid state. nih.govmdpi.com Understanding these interactions is crucial for comprehending the material's physical properties.
Table 4: Expected Crystallographic Parameters for a Related Chalcone (B49325)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| a (Å) | 4.0060 (5) | nih.gov |
| b (Å) | 23.1253 (12) | nih.gov |
| c (Å) | 13.4933 (9) | nih.gov |
| β (°) | 96.344 (6) | nih.gov |
| V (ų) | 1242.36 (19) | nih.gov |
| Z | 4 | nih.gov |
Data for (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, a structurally related compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum would be characterized by absorptions corresponding to π → π* and n → π* transitions.
The extended conjugation system, encompassing the fluorophenyl ring, the carbon-carbon triple bond, and the carbonyl group, is expected to give rise to a strong π → π* absorption band at a relatively long wavelength. The presence of the fluorine atom, an electron-withdrawing group, can influence the energy of these transitions and thus the position of the absorption maximum (λmax). The weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, would likely appear as a shoulder or a separate band at a longer wavelength than the π → π* transition. The solvent used for the analysis can also affect the position of these absorption bands.
Table 5: Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |
| π → π | ~260-280 | High |
| n → π | ~320-350 | Low |
Note: These are estimated values and can be influenced by solvent polarity and other factors.
Computational Chemistry and Theoretical Investigations of 3 4 Fluorophenyl Prop 2 Ynal
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular structure and electronic properties of 3-(4-Fluorophenyl)prop-2-ynal. semanticscholar.orgnih.gov Theoretical calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine the molecule's most stable conformation (ground state). nih.govresearchgate.netanalis.com.my The process of geometry optimization allows for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. researchgate.netnepjol.info These computational methods are foundational for further analysis of the molecule's reactivity and spectroscopic behavior. semanticscholar.orgnih.gov The optimized geometric parameters are crucial for understanding the molecule's stability and are often compared with experimental data when available. nepjol.info
The electronic structure analysis of this compound through DFT provides insights into the distribution of electrons within the molecule. This includes the calculation of total energies and the energies of frontier molecular orbitals. imanagerpublications.com Such analyses are essential for predicting the molecule's chemical behavior and its potential for various applications. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity and kinetic stability of a molecule. science.govscience.gov For this compound, the HOMO is expected to be localized on the electron-rich 4-fluorophenyl ring and the prop-2-ynal moiety, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would be distributed over the molecule, representing the regions susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key descriptor of molecular reactivity. analis.com.my A smaller energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. analis.com.my For this compound, the calculated HOMO-LUMO gap provides a quantitative measure of its electronic stability and the energy required for electronic transitions. science.govscience.gov This information is vital for predicting how the molecule will interact with other chemical species. researchgate.net
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.75 |
| Energy Gap (ΔE) | 3.75 |
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netusm.mymdpi.com The MEP map displays different potential values in various colors, where red indicates regions of negative potential (electron-rich), blue represents areas of positive potential (electron-poor), and green denotes neutral potential. mdpi.com
For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the aldehyde group and the fluorine atom, making these sites prone to electrophilic attack. science.govresearchgate.net Conversely, the hydrogen atom of the aldehyde group and the aromatic protons would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The MEP analysis thus provides a clear, visual guide to the molecule's reactive sites, complementing the insights gained from HOMO-LUMO analysis. mdpi.comdergipark.org.tr
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Correlation
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.orgohio-state.edu It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. rsc.orgresearchgate.net By applying TD-DFT, it is possible to predict the electronic absorption spectrum of this compound and correlate these theoretical findings with experimental data. nih.govmdpi.com
The calculations can reveal the nature of electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved in each excitation. analis.com.my This information is crucial for understanding the photophysical properties of the molecule. rsc.org The choice of functional and basis set can influence the accuracy of the predicted excitation energies, with hybrid functionals often providing a good balance of accuracy and computational cost. nih.govmdpi.com
Table 2: Predicted Electronic Transitions for this compound using TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 320 | 0.45 | HOMO → LUMO |
| S0 → S2 | 285 | 0.12 | HOMO-1 → LUMO |
| S0 → S3 | 250 | 0.28 | HOMO → LUMO+1 |
Analysis of Molecular Interactions and Packing Architectures (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions in crystal structures. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, it provides a visual representation of these interactions. dergipark.org.tracs.org For this compound, this analysis would reveal the nature and extent of interactions such as hydrogen bonds, C-H···π interactions, and π···π stacking, which govern the crystal packing. nih.govresearchgate.net
Prediction of Non-Linear Optical (NLO) Properties and Related Electro-Optical Responses
Computational methods, particularly DFT, are employed to predict the non-linear optical (NLO) properties of molecules. semanticscholar.orgresearchgate.net These properties are of interest for applications in optoelectronics and photonics. researchgate.netdntb.gov.ua The key NLO parameters include the first hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.netresearchgate.net
For this compound, the presence of a π-conjugated system connecting an electron-donating fluorophenyl group to an electron-withdrawing aldehyde group suggests the potential for significant NLO activity. semanticscholar.orgresearchgate.net Theoretical calculations of the dipole moment (μ) and hyperpolarizability components can provide a quantitative assessment of its NLO properties. researchgate.net These calculated values are often compared to those of standard NLO materials like urea (B33335) to evaluate their potential. researchgate.net
Table 3: Calculated Non-Linear Optical Properties of this compound
| Property | Calculated Value |
|---|---|
| Dipole Moment (μ) | 3.5 D |
| First Hyperpolarizability (βtot) | 15 x 10-30 esu |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. nih.gov By simulating the motion of atoms and molecules over time, MD can provide insights into the conformational flexibility and stability of this compound. nih.gov These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution.
The simulations can reveal the most stable conformations of the molecule and the energy barriers between them. nih.gov Analysis of the trajectory from an MD simulation can provide information on structural parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability of the molecule and the flexibility of different regions, respectively. nih.gov
Applications of 3 4 Fluorophenyl Prop 2 Ynal in Complex Organic Synthesis
Building Block for Heterocyclic Compound Synthesis
The conjugated π-system and dual functionality of 3-(4-fluorophenyl)prop-2-ynal make it an ideal precursor for a variety of cyclization reactions, leading to the formation of important heterocyclic cores.
Synthesis of Pyrazoles and Pyrazolines
The reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives is a cornerstone for the synthesis of pyrazoline and pyrazole (B372694) rings. nih.gov this compound, as an activated alkynic aldehyde, readily participates in such transformations. The initial step involves the condensation of the aldehyde with hydrazine hydrate (B1144303) to form a hydrazone intermediate. Subsequent intramolecular cyclization via Michael addition of the remaining nitrogen atom onto the alkyne yields the pyrazoline ring. uobaghdad.edu.iq
These pyrazolines can then be oxidized to the corresponding aromatic pyrazoles. organic-chemistry.org The reaction can be performed as a one-pot condensation and oxidation sequence. organic-chemistry.org The use of substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring, providing a modular approach to a library of 3-(4-fluorophenyl)pyrazole derivatives. mdpi.com
Table 1: Representative Synthesis of Pyrazoles from Alkynyl Aldehydes
| Reactant 1 | Reactant 2 | Product | Conditions | Ref |
|---|---|---|---|---|
| Terminal Aryl Alkyne/Acyl Chloride (forms ynone in situ) | Hydrazine Derivative | 3,5-Disubstituted Pyrazole | n-BuLi, then reaction with hydrazine | mdpi.com |
| α,β-Unsaturated Enone (Chalcone) | Hydrazine Hydrate | 2-Pyrazoline | Base catalyst (e.g., NaOH, Sodium Acetate) | sci-hub.se |
Formation of Isoxazolines and Oxazoles
Analogous to pyrazole synthesis, this compound can serve as a key precursor for isoxazolines. The reaction with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base, leads to the formation of an oxime intermediate, which then undergoes intramolecular cyclization to afford the 3-(4-fluorophenyl)-2-isoxazoline product. uobaghdad.edu.iq Another powerful method for isoxazoline (B3343090) synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide to the alkyne of the prop-2-ynal system. thieme-connect.com
The synthesis of oxazoles can also be envisioned starting from this compound. A plausible route involves the conversion of the alkyne to a propargylamide, which can then undergo gold-catalyzed intramolecular cyclization to construct the oxazole (B20620) ring, yielding a (4-fluorophenyl)(oxazol-5-yl)methanone derivative. acs.org
Table 2: General Methods for Isoxazoline and Oxazole Synthesis
| Heterocycle | Starting Material Type | Reagent | General Conditions | Ref |
|---|---|---|---|---|
| Isoxazoline | α,β-Unsaturated Carbonyl | Hydroxylamine Hydrochloride | Base catalyst | uobaghdad.edu.iq |
| Isoxazoline | Alkene/Alkyne | Nitrile Oxide | 1,3-Dipolar Cycloaddition | thieme-connect.com |
Access to Quinoline (B57606), Indole (B1671886), and Benzofuran (B130515) Scaffolds
The construction of fused heterocyclic systems like quinolines, indoles, and benzofurans can be achieved using this compound as a key synthon.
Quinolines: The Friedländer annulation is a classic method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. organic-chemistry.org While this compound itself does not fit the standard reagent combination, its derivatives can be employed. For instance, a multi-step synthesis culminating in a molecule like 3-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolyl]prop-2-enal highlights the integration of the fluorophenyl moiety into complex quinoline structures. google.com
Indoles: The Fischer indole synthesis provides a direct route to indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org this compound can function as the aldehyde component in this reaction. The initial formation of a phenylhydrazone, followed by a umich.eduumich.edu-sigmatropic rearrangement and subsequent cyclization with elimination of ammonia, would yield a 2-substituted-5-fluoroindole derivative, demonstrating a powerful application of this building block. wikipedia.orgmdpi.comrsc.org
Benzofurans: Various strategies exist for benzofuran synthesis. researchgate.net A common approach involves the cyclization of ortho-alkynylphenols. This compound could be coupled with an ortho-iodophenol via a Sonogashira reaction, followed by an intramolecular cyclization (heteroannulation) of the resulting 2-[2-(phenylethynyl)phenyl] derivative to form the benzofuran ring. mdpi.com This sequence allows for the construction of 2-substituted benzofurans bearing the 4-fluorophenyl group.
Role in the Construction of Carbon-Carbon Bonds in Advanced Materials and Scaffolds
Beyond its role in heterocycle synthesis, this compound is a valuable participant in reactions that build complex carbon skeletons. Its terminal alkyne and aldehyde functionalities provide two distinct handles for C-C bond formation.
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.govorganic-chemistry.org this compound can act as the alkyne component, allowing for its direct linkage to various aromatic, heteroaromatic, or vinylic systems. This reaction is fundamental for creating extended conjugated systems found in advanced materials and as precursors to complex pharmaceutical targets. mdpi.comnih.gov
Furthermore, the aldehyde group can readily participate in classic C-C bond-forming reactions such as the aldol (B89426) reaction. nih.gov Reaction of this compound with enolates derived from ketones or other aldehydes can generate β-hydroxy carbonyl compounds, which are themselves versatile intermediates for further synthetic transformations.
Table 3: Key C-C Bond Forming Reactions with this compound
| Reaction Type | Role of this compound | Coupling Partner / Reagent | Product Type | Ref |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide | Aryl/Vinyl-substituted Alkyne | nih.govorganic-chemistry.org |
Photochemical Transformations and Uncaging Applications in Chemical Biology
The conjugated enyne system within this compound suggests a rich potential for photochemical reactivity, including cycloadditions and rearrangements. Photochemical [2+2] cycloadditions are known for α,β-unsaturated carbonyl systems, where UV irradiation can lead to the formation of cyclobutane (B1203170) derivatives. wisc.edusci-hub.se This reactivity could be exploited to create unique molecular scaffolds.
In the field of chemical biology, photoremovable protecting groups (PPGs), or "photocages," are used to release bioactive molecules with high spatial and temporal control using light. The release mechanism often involves a photo-induced intramolecular cyclization followed by a fragmentation cascade. While specific studies on this compound as a photocage are not prominent, related enyne alcohol systems have been shown to undergo photochemical cycloaromatization to uncage aldehydes and ketones. This suggests that derivatives of this compound could be engineered for such applications, offering a novel strategy for the light-triggered release of substances in biological systems.
Future Perspectives and Emerging Research Directions for 3 4 Fluorophenyl Prop 2 Ynal Chemistry
Catalyst Development for Novel Transformations
The reactivity of the aldehyde and alkyne groups in 3-(4-fluorophenyl)prop-2-ynal offers fertile ground for catalyst innovation. Research is moving beyond traditional methods to explore more efficient, selective, and novel catalytic transformations.
Transition-Metal Catalysis: Palladium, gold, and copper catalysts are central to activating the alkyne unit. Future work will likely focus on designing cascade or domino reactions that construct complex molecular architectures in a single step. For instance, sequential ruthenium/palladium-catalyzed annulations have been used on similar propargyl systems to create diverse heterocycles in a one-pot protocol. acs.org Gold(I) catalysts are particularly effective in promoting domino reactions in related systems to form oxygen-containing heterocycles like furopyrans. nih.gov Further development could involve palladium-iodide-based catalysts for carbonylation reactions, incorporating carbon monoxide to generate complex carboxylic acid derivatives. mdpi.com
Heterogeneous and Immobilized Catalysts: To improve sustainability and simplify product purification, the development of solid-supported catalysts is a key research direction. An example is the use of Cu(I) ions immobilized on an industrial resin, which has proven to be a stable, reusable, and efficient catalyst for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes. muni.cz Another emerging area is heterogeneous photocatalysis, where materials like graphitic carbon nitride (g-C3N4) can initiate radical transformations under visible light, offering a green and powerful method for generating complex products. researchgate.net
Asymmetric Catalysis: The aldehyde group is a prime target for asymmetric synthesis. The development of new chiral ligands for catalytic asymmetric additions is a significant frontier. Chiral biphenyl-based diol ligands, for example, can be used to direct the enantioselective addition of organozinc reagents or alkynes to aldehydes, paving the way for the synthesis of chiral propargyl alcohols from this compound. researchgate.net
Main-Group Catalysis: As an alternative to precious transition metals, main-group elements are being explored for catalysis. Bulky Lewis acids such as tris(pentafluorophenyl)borane (B72294) have shown potential in mediating various organic transformations involving alkynes and could be applied to novel reactions of this compound. cardiff.ac.uk
A summary of emerging catalytic systems is presented below.
| Catalyst Type | Example Catalyst/System | Transformation | Potential Product Type | Reference |
|---|---|---|---|---|
| Transition Metal (Cascade) | Ru/Pd Sequential Catalysts | One-Pot Annulation | Polycyclic Heterocycles | acs.org |
| Transition Metal (Domino) | Gold(I) Complexes | Domino Cyclization | Furopyrans | nih.gov |
| Heterogeneous | Immobilized Cu(I) on Resin | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | muni.cz |
| Photocatalyst | Graphitic Carbon Nitride (g-C3N4) | Radical-Mediated Cyclization | Fluorinated Pyrazoles | researchgate.net |
| Asymmetric | Chiral Biphenyldiol Ligands | Asymmetric Alkynylation | Chiral Propargyl Alcohols | researchgate.net |
| Main-Group | Tris(pentafluorophenyl)borane | Lewis Acid-Mediated Reactions | Functionalized Alkenes | cardiff.ac.uk |
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact. For a versatile building block like this compound, this involves optimizing both its synthesis and its subsequent reactions.
Atom-Economical Reactions: Cascade, domino, and one-pot reactions are inherently greener as they reduce the number of synthetic steps, minimize solvent usage for purification, and decrease waste generation. acs.orgnih.gov The one-pot synthesis of (Z)-β-halovinyl ketones from related alkynes via a Sonogashira coupling/hydrohalogenation cascade is a prime example of this approach. frontiersin.org
Sustainable Catalysis: The use of heterogeneous or immobilized catalysts, such as the previously mentioned Cu(I) resin and g-C3N4 photocatalyst, is a cornerstone of green chemistry. muni.czresearchgate.net These catalysts can often be recovered and reused, lowering costs and reducing metal contamination in the final products.
Alternative Reaction Conditions: Research is focused on moving away from harsh reagents and solvents. For instance, a CuI-catalyzed reaction to form C-Se or C-S bonds on a propargyl system proceeds at room temperature, is base-free, and can be performed open to the air in a relatively benign solvent like DMSO. researchgate.net The use of alternative energy sources like microwave irradiation has also been shown to dramatically reduce reaction times (from hours to minutes) and improve yields in the synthesis of triazoles from alkynes. nih.gov High-pressure systems may also offer a green protocol for constructing complex heterocycles. acs.org
The table below highlights key green chemistry strategies applicable to this compound chemistry.
| Green Chemistry Principle | Approach | Example | Reference |
|---|---|---|---|
| Atom Economy | Cascade/One-Pot Reactions | Sequential Ru/Pd-catalyzed annulations to build heterocycles without isolating intermediates. | acs.org |
| Catalysis | Reusable Heterogeneous Catalysts | Using an immobilized Cu(I) catalyst for cycloadditions, which can be filtered and reused. | muni.cz |
| Benign Solvents/Conditions | Base-Free, Room Temperature | CuI-catalyzed chalcogenation in DMSO under an open atmosphere. | researchgate.net |
| Energy Efficiency | Microwave-Assisted Synthesis | Accelerating the formation of 1,2,3-triazoles from hours to minutes. | nih.gov |
| Renewable Feedstocks/Energy | Visible Light Photocatalysis | Using visible light and a semiconductor catalyst (g-C3N4) to drive radical reactions. | researchgate.net |
Exploration of New Reactivity Modes and Synthetic Pathways
The unique electronic properties of this compound allow for the exploration of reactivity beyond standard alkyne and aldehyde chemistry. Future research will focus on unlocking novel synthetic pathways to create diverse molecular scaffolds.
Cycloaddition Reactions: The alkyne moiety is an excellent partner in cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides reliable access to 1,4-disubstituted 1,2,3-triazoles. muni.cznih.gov Future explorations could expand to (3+2) cycloadditions with other dipoles, such as nitrile oxides, to access different five-membered heterocycles like isoxazolines. mdpi.com
Cascade and Domino Pathways: A major trend is the design of intricate cascade reactions that form multiple bonds and stereocenters in a single operation. A Gold(I)-catalyzed domino reaction, for example, can convert a propargyl ether into a complex furopyran. nih.gov Similarly, a one-pot cascade involving Sonogashira coupling followed by hydrohalogenation provides access to functionalized vinyl ketones. frontiersin.org
Radical Transformations: While ionic pathways are common, radical reactions offer complementary reactivity. A recently developed one-pot method uses a heterogeneous photocatalyst to generate a trifluoromethyl radical, which adds to a vinyl azide. researchgate.net This initiates a cascade involving nitrogen elimination and dimerization to form a complex fluorinated pyrazole (B372694). researchgate.net Applying similar photocatalytic radical-initiated pathways to this compound could unlock completely new transformations.
Theoretical Insights Guiding Experimental Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding chemical reactivity. Applying these methods to this compound can accelerate the discovery of new reactions and catalysts.
Predicting Reactive Sites: Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and predict sites for nucleophilic and electrophilic attack. researchgate.net For analogous molecules, MEP analysis correctly identifies the carbonyl group as an electrophilic center and regions of the aromatic ring as susceptible to interaction. researchgate.netnih.gov Such analysis can guide the choice of reagents for selective transformations of the aldehyde or the fluorophenyl ring.
Understanding Reaction Mechanisms: Theoretical studies can elucidate complex reaction mechanisms. For example, computational analysis of (3+2) cycloaddition reactions can determine whether the pathway is concerted or stepwise and explain the observed regioselectivity. mdpi.com The Molecular Electron Density Theory (MEDT) is one such framework used to understand reactivity in these cycloadditions. mdpi.com
Rational Catalyst Design: DFT calculations can model the transition states of catalyzed reactions, helping to explain why a particular catalyst is efficient or selective. By calculating the energy barriers for different pathways, researchers can rationally design more effective ligands or catalytic systems for desired transformations, such as asymmetric additions or complex cascades. nih.gov
The role of theoretical studies in advancing the chemistry of this compound is summarized below.
| Theoretical Method | Insight Provided | Application in Experimental Design | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies, electronic properties. | Provides a fundamental understanding of the molecule's structure and stability. | nih.govsemanticscholar.org |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. | Guides the selection of reagents for site-selective reactions (e.g., attack at the carbonyl vs. the ring). | researchgate.netnih.gov |
| Frontier Molecular Orbital (HOMO-LUMO) Analysis | Determines the energy gap, which relates to chemical reactivity and electronic transitions. | Predicts the molecule's susceptibility to react in pericyclic reactions and with different types of reagents. | nih.govsemanticscholar.org |
| Molecular Electron Density Theory (MEDT) | Elucidates reaction mechanisms, particularly for cycloadditions, by analyzing electron density changes. | Explains observed regioselectivity and stereoselectivity, aiding in the design of more complex cycloadditions. | mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)prop-2-ynal, and what parameters critically influence reaction yield?
Methodological Answer: The synthesis of this compound typically involves oxidation of propargyl alcohol derivatives or alkyne functionalization. For example, ruthenium-catalyzed oxidation of propargyl precursors has been employed, where reaction parameters such as catalyst loading (e.g., Ru(II) complexes), solvent polarity, and temperature (optimized between 60–80°C) significantly impact yield . Additionally, Sonogashira coupling between 4-fluorophenyl halides and propargyl aldehydes may be used, requiring careful control of palladium/copper catalysts and base selection (e.g., Et₃N or K₂CO₃) to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Characteristic signals for the alkyne proton (δ ~2.5–3.5 ppm) and fluorophenyl aromatic protons (δ ~7.0–7.5 ppm). The aldehyde proton appears as a singlet near δ ~9.5–10.0 ppm .
- IR Spectroscopy : Strong absorption bands for C≡C (~2100 cm⁻¹) and C=O (~1700 cm⁻¹) stretching vibrations.
- X-ray Crystallography : Definitive confirmation via single-crystal analysis resolves ambiguities in stereoelectronic effects and validates bond lengths/angles .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer: Due to its reactive aldehyde and alkyne groups, handle under inert atmosphere (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles), fume hoods, and avoid inhalation. Fluorinated compounds may exhibit toxicity; refer to SDS guidelines for proper waste disposal and emergency procedures .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
Methodological Answer: Discrepancies in unit cell parameters or hydrogen bonding patterns can arise from polymorphism or twinning. Employ high-resolution data (Mo/Kα radiation, low-temperature collection) and software like SHELXL for refinement. For twinned crystals, use the TWIN/BASF commands in SHELXL to model twin domains . Graph set analysis (e.g., Etter’s rules) helps interpret hydrogen-bonding networks and identify packing motifs that influence material properties .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced functional group compatibility?
Methodological Answer:
- Protecting Groups : Temporarily mask the aldehyde (e.g., acetal formation) during coupling reactions to prevent side reactions .
- Catalyst Screening : Test Pd/Cu systems for Sonogashira reactions or Ru complexes for oxidation, adjusting ligands (e.g., PPh₃ vs. bidentate ligands) to improve selectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates, while THF/toluene mixtures reduce aldehyde reactivity .
Q. How do non-covalent interactions influence the crystal packing and physicochemical properties of this compound?
Methodological Answer: Weak interactions (C–H···O, π–π stacking) and hydrogen bonds (e.g., aldehyde O–H···F) dictate packing efficiency. Use ORTEP-3 for visualizing molecular geometry and Mercury for analyzing intermolecular contacts . Density Functional Theory (DFT) calculations (e.g., AIM analysis) quantify interaction strengths, correlating with thermal stability or solubility .
Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how are they addressed?
Methodological Answer: Common challenges include:
- Disorder : Model alternate conformations using PART/SUMP restraints and free variables for occupancy refinement .
- Twinning : Apply the HKLF 5 format in SHELXL to process twinned data, refining twin laws (e.g., two-fold rotation) and scale factors .
- Anisotropic Displacement Parameters (ADPs) : Use ISOR restraints to stabilize ADPs for light atoms (e.g., H, F) in low-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
